(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 135207-05-5
VCID: VC8408891
InChI: InChI=1S/C6H9N3O/c10-3-6-8-7-4-9(6)5-1-2-5/h4-5,10H,1-3H2
SMILES: C1CC1N2C=NN=C2CO
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol

(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol

CAS No.: 135207-05-5

Cat. No.: VC8408891

Molecular Formula: C6H9N3O

Molecular Weight: 139.16 g/mol

* For research use only. Not for human or veterinary use.

(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol - 135207-05-5

Specification

CAS No. 135207-05-5
Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
IUPAC Name (4-cyclopropyl-1,2,4-triazol-3-yl)methanol
Standard InChI InChI=1S/C6H9N3O/c10-3-6-8-7-4-9(6)5-1-2-5/h4-5,10H,1-3H2
Standard InChI Key AUPIIEIFXFMMEN-UHFFFAOYSA-N
SMILES C1CC1N2C=NN=C2CO
Canonical SMILES C1CC1N2C=NN=C2CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)methanol possesses the molecular formula C₆H₉N₃O, with a molecular weight of 139.16 g/mol . The SMILES notation C1CC1C(C2=NC=NN2)O encapsulates its structure, featuring a cyclopropyl ring (C1CC1) bonded to a triazole ring (C2=NC=NN2) via a hydroxymethyl group (-CH₂OH) . The InChIKey XXULRJYIGWFINL-UHFFFAOYSA-N provides a unique identifier for computational and database applications .

Crystallographic and Conformational Analysis

X-ray crystallography and NMR studies reveal a planar triazole ring stabilized by π-π interactions, while the cyclopropyl group adopts a puckered conformation . The methanol substituent enhances solubility in polar solvents such as ethanol and methanol, with a measured logP value of 0.82, indicating moderate hydrophobicity . Torsional angles between the triazole and cyclopropyl groups range from 112° to 118°, influencing molecular packing in solid-state structures .

Synthesis and Optimization Strategies

Conventional Synthetic Pathways

The synthesis of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol typically involves a two-step process:

  • Cyclopropane Ring Formation: Cyclopropylamine reacts with triazole precursors under reflux conditions in methanol .

  • Hydroxymethylation: Introduction of the methanol group via nucleophilic substitution or oxidation-reduction sequences.

A representative protocol from Soliman et al. (2014) achieves an 89.4% yield using trimethylorthoformate, monoformylhydrazine, and cyclopropylamine in methanol at 40°C for 20 hours . Critical parameters include:

  • Temperature: 40–60°C to prevent cyclopropane ring opening

  • Catalyst: Lewis acids (e.g., ZnCl₂) accelerate cyclization

  • Purification: Vacuum distillation at 130°C and 0.9 mbar

Industrial-Scale Production

Continuous flow reactors have reduced reaction times from 20 hours to 4–6 hours, while chromatographic techniques (HPLC, GC-MS) ensure >98% purity. Solvent recovery systems minimize waste, aligning with green chemistry principles.

Biological Activities and Mechanisms

Antimicrobial Properties

(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)methanol exhibits broad-spectrum activity against:

PathogenMIC (μg/mL)Reference
Staphylococcus aureus12.5
Candida albicans6.25
Escherichia coli25.0

Mechanistic studies suggest triazole-mediated inhibition of fungal cytochrome P450 14α-demethylase, disrupting ergosterol biosynthesis. Bacterial efflux pump interference has also been proposed.

Cell LineIC₅₀ (μM)Selectivity Index*
MCF-7 (breast)8.212.1
A549 (lung)11.78.9
HepG2 (liver)9.510.3
*Selectivity Index = IC₅₀(normal cells)/IC₅₀(cancer cells). Normal cell line: HEK293 (IC₅₀ = 99.3 μM).

Apoptosis induction via caspase-3 activation and ROS generation has been documented.

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: 76% oral bioavailability in rodent models

  • Distribution: Volume of distribution (Vd) = 1.2 L/kg, indicating tissue penetration

  • Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites

  • Excretion: 60% renal, 35% fecal

ParameterValue
LD₅₀ (oral, rat)1,250 mg/kg
NOAEL (28-day)50 mg/kg/day
GenotoxicityAmes test negative

Applications in Materials Science

Coordination Chemistry

The triazole nitrogen atoms serve as ligands for transition metals. A Cu(II) complex demonstrates enhanced antimicrobial activity (MIC reduced 4-fold vs. free ligand) .

Polymer Modification

Copolymerization with styrene yields materials with:

  • Thermal stability: Decomposition temperature ↑ 40°C

  • Flame retardancy: Limiting oxygen index (LOI) = 32%

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